molecular formula C7H9N3O4S B14546024 N,N-Dimethyl-5-nitropyridine-3-sulfonamide CAS No. 62009-16-9

N,N-Dimethyl-5-nitropyridine-3-sulfonamide

Cat. No.: B14546024
CAS No.: 62009-16-9
M. Wt: 231.23 g/mol
InChI Key: HBDIKYDVVNPJSE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and subsequent N,N-dimethylation. One common method involves the reaction of 3-nitropyridine with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. This is followed by the reaction with dimethylamine to achieve N,N-dimethylation .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically involves the use of high-purity starting materials and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthetase, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfanilamide: A precursor to many sulfonamide drugs.

Uniqueness

N,N-Dimethyl-5-nitropyridine-3-sulfonamide is unique due to its specific structural features, such as the presence of both nitro and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62009-16-9

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

N,N-dimethyl-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C7H9N3O4S/c1-9(2)15(13,14)7-3-6(10(11)12)4-8-5-7/h3-5H,1-2H3

InChI Key

HBDIKYDVVNPJSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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